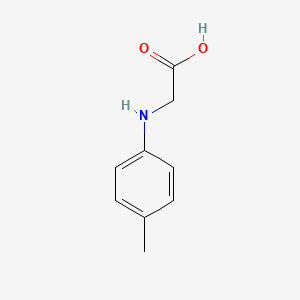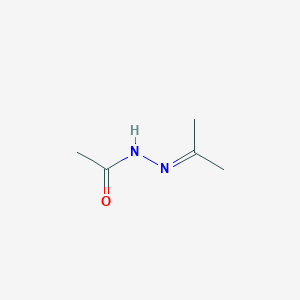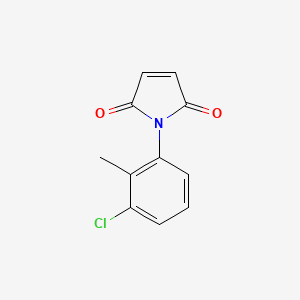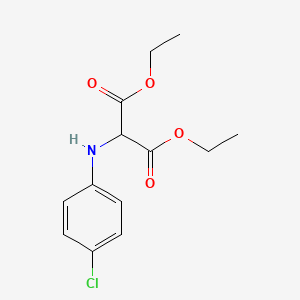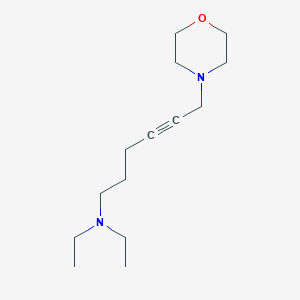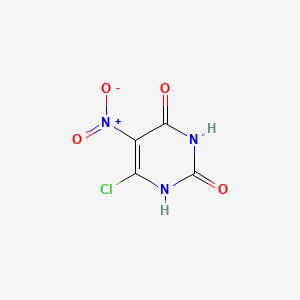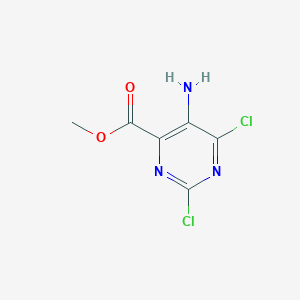
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Overview
Description
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (MDPC) is a compound that has been studied extensively for its potential applications in scientific research. It is an organochlorine compound that belongs to the class of pyrimidine-4-carboxylates, and is a derivative of the pyrimidine family. MDPC has a wide range of applications in scientific research due to its unique properties and chemical structure.
Scientific Research Applications
Synthesis of Bicyclic 6 + 6 Systems
“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are types of bicyclic [6 + 6] systems and have significant biological applications . The chemistry of these compounds has been applied on a large scale in the medical and pharmaceutical fields .
Synthesis of DNA–PK Inhibitor AZD7648
This compound plays a crucial role in the synthesis of the DNA–PK inhibitor AZD7648 . AZD7648 is a highly selective DNA–PK inhibitor developed by AstraZeneca and is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .
Synthesis of Disubstituted Pyrimidines
“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used as a starting reagent for the synthesis of disubstituted pyrimidines . This process involves tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
This compound is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling . Biarylpyrimidines have various applications in medicinal chemistry due to their bioactive properties.
Synthesis of Diuretic Agents
“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used in the synthesis of aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The products of this synthesis have applications as diuretic agents .
Crystal Growth Studies
This compound is used in crystal growth studies . Understanding the crystal growth of such compounds can provide valuable insights into their physical and chemical properties, which can further expand their potential applications.
properties
IUPAC Name |
methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZBDOQIWZNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291861 | |
| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
CAS RN |
502184-51-2 | |
| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



